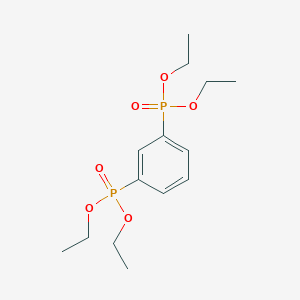![molecular formula C6H7NOS B3255784 6,7-dihydro-4H-pyrano[4,3-d]thiazole CAS No. 259810-14-5](/img/structure/B3255784.png)
6,7-dihydro-4H-pyrano[4,3-d]thiazole
Overview
Description
6,7-dihydro-4H-pyrano[4,3-d]thiazole is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazole consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc.Physical And Chemical Properties Analysis
6,7-dihydro-4H-pyrano[4,3-d]thiazole is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Catalytic Annulation Processes
- Phosphine-Catalyzed Annulation : A study by Wang et al. (2016) discusses phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes, leading to the synthesis of 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives. This process is significant in creating biologically important compounds with high yields and excellent enantioselectivities (Wang et al., 2016).
Novel Synthesis Techniques
- Microwave Irradiation Technique : Sun et al. (2016) utilized microwave irradiation techniques for synthesizing novel 2-amino-6-oxo-3-(piperidinylamidino)-4-aryl-6,7-dihydro-pyrano[2,3-d]-5,7-thiazol derivatives. This method is noted for its efficiency and speed, providing a new methodology for synthesizing highly functionalized derivatives (Sun et al., 2016).
Computational and Experimental Investigations
- Quantum Chemical Calculations and Molecular Docking : Research by Shanmugapriya et al. (2021) combined computational and experimental methods to study a thiazole-pyrazole compound. This study focused on structural interpretations, spectral statistics, and antibacterial activity analysis using molecular docking (Shanmugapriya et al., 2021).
Biological Screening and Structural Elucidation
- Synthesis and Bioactivity : Alzahrani et al. (2021) synthesized novel bioactive complexes using pyrano thiazole derivatives and performed structural elucidation. Their study included antimicrobial, cytotoxicity, and antioxidant activity evaluations, highlighting the potential therapeutic uses of these compounds (Alzahrani et al., 2021).
Antioxidant and Cytotoxic Activities
- Synthesis and Evaluation of Antioxidant Activities : Yang et al. (2014) synthesized novel dihydro-pyrano derivatives and evaluated their in vitro antioxidant and cytotoxic activities. This research contributes to understanding the structure-activity relationship of these compounds and their potential as free radical-related disease treatment agents (Yang et al., 2014).
Safety and Hazards
The safety information for 6,7-dihydro-4H-pyrano[4,3-d]thiazole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 .
properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-8-3-6-5(1)7-4-9-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNMIIEYLJYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289706 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-pyrano[4,3-d]thiazole | |
CAS RN |
259810-14-5 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259810-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3255702.png)

![1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B3255729.png)


![6-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3255747.png)





![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)

